3-Methyl-1-phenylbutane-1-sulfonyl fluoride
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Overview
Description
3-Methyl-1-phenylbutane-1-sulfonyl fluoride is an organic compound with the molecular formula C11H15FO2S. It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylbutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. For example, a facile one-pot synthesis can be performed using sulfonates or sulfonic acids as starting materials, which are then treated with fluorinating agents under mild reaction conditions . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of phase transfer catalysts and fluorinating agents such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in acetonitrile. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under basic conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, phenoxides, and enolates are commonly used.
Hydrolysis: Basic conditions using reagents like barium hydroxide can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
3-Methyl-1-phenylbutane-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylbutane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This property makes it useful as a covalent probe in chemical biology and as an enzyme inhibitor . The molecular targets include active-site serine residues in proteases, which are inactivated upon reaction with the sulfonyl fluoride group .
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanesulfonyl fluoride: A similar compound with a perfluorinated alkyl chain, used as an electrophile in palladium-catalyzed cross-coupling reactions.
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties and used in biological applications.
Uniqueness
3-Methyl-1-phenylbutane-1-sulfonyl fluoride is unique due to its specific structure, which combines a phenyl group with a sulfonyl fluoride moiety. This combination imparts distinct reactivity and stability, making it valuable in both synthetic and biological applications .
Properties
IUPAC Name |
3-methyl-1-phenylbutane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2S/c1-9(2)8-11(15(12,13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRRRYMJWMKVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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